2-Hydrazinonicotinonitrile
Overview
Description
2-Hydrazinonicotinonitrile is a chemical compound with the molecular formula C6H6N4 . It contains a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 1 nitrile (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 2-Hydrazinonicotinonitrile includes a total of 16 bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 1 nitrile (aromatic), and 1 Pyridine . The average mass of the molecule is 134.139 Da .Scientific Research Applications
- Scientific Field : Environmental Science, specifically Water and Wastewater Management .
- Summary of the Application : Heterotrophic Nitrifying and Aerobic Denitrifying Microorganisms (HNADs) are used for the treatment of nitrogen-containing wastewater . These microorganisms perform ammonia nitrification and nitrate/nitrite denitrification under the same aerobic conditions using an organic carbon source .
- Methods of Application : The process involves the use of HNAD bacteria for treating breeding and leather wastewater, removing nitrogen sources, and improving water quality . The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes : The application of HNADs has shown excellent potential in improving water quality by effectively removing nitrogen sources .
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Reduction of Nitroarenes
- Scientific Field : Organic Chemistry .
- Summary of the Application : Aryl amines are important raw materials for various applications, and there has been extensive research in developing economic processes for the reduction of nitroarenes . This process could potentially involve compounds similar to 2-Hydrazinonicotinonitrile.
- Methods of Application : The methods are classified based on the source of hydrogen utilized during reduction and the mechanism involved in the reduction process . Specific methods involving 2-Hydrazinonicotinonitrile are not detailed in the source.
- Results or Outcomes : The development of green methodologies for the reduction of nitroarenes is a compelling discipline for synthetic organic chemists .
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Activation of Gaseous Substrates
- Scientific Field : Inorganic Chemistry .
- Summary of the Application : Numerous industrial processes utilize gaseous chemical feedstocks to produce useful chemical products . Low oxidation state and hydrido group 2 complexes have demonstrated promise with remarkable reactivity reported towards an array of industrially relevant gases .
- Results or Outcomes : The use of these complexes can lead to the reduction and transformation of important gaseous substrates towards value-added chemical products .
- Proteomics Research
- Scientific Field : Biochemistry .
- Summary of the Application : 2-Hydrazinonicotinonitrile is used as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Results or Outcomes : The use of 2-Hydrazinonicotinonitrile in proteomics research can contribute to the understanding of protein structures and functions, which is crucial in various fields such as medicine, biology, and pharmacology .
properties
IUPAC Name |
2-hydrazinylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-5-2-1-3-9-6(5)10-8/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCGMWOIUKMUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381517 | |
Record name | 2-Hydrazinonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinonicotinonitrile | |
CAS RN |
368869-92-5 | |
Record name | 2-Hydrazinyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368869-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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